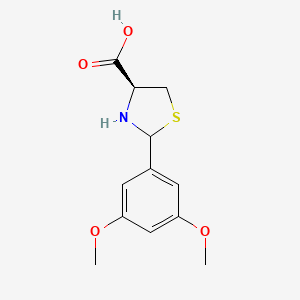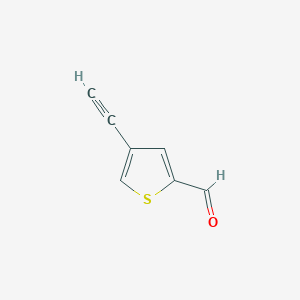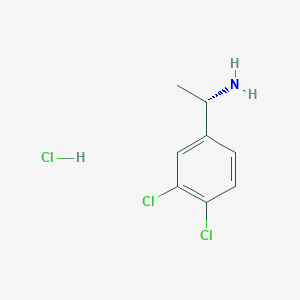![molecular formula C7H7N3 B1393796 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 945950-37-8](/img/structure/B1393796.png)
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine involves the use of compound I (37.6 g, 200 mmol) dissolved in tetrahydrofuran (188 mL). The reaction solution is cooled to -10-10°C under nitrogen protection. Iron acetylacetonate is added, followed by the slow addition of a 3.0 M methylmagnesium chloride Grignard reagent tetrahydrofuran solution .Molecular Structure Analysis
The InChI code for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is 1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3, (H,8,9,10) and the InChI key is QWIAHMVNMONKCU-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It can also be used as a biomarker to identify patients that might potentially be responsive to prmt5 inhibitor treatment .Physical And Chemical Properties Analysis
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid substance at room temperature .Applications De Recherche Scientifique
Pharmaceutical Intermediate
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Kinase Inhibitors
In medicinal chemistry, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors . These inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Cancer Therapy
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is used in the development of promising candidates for cancer therapy . It’s particularly used in the synthesis of kinase inhibitors, which are essential in cancer treatment .
Treatment of Inflammatory Skin Disorders
This compound is also used in innovative treatments for inflammatory skin disorders like atopic dermatitis . The unique structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine makes it a valuable component in the development of these treatments.
Antitubercular Agents
There has been exploration of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine as antitubercular agents . This study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Inhibitors of PAK4
The overexpression of p21-activated kinase 4 (PAK4) is associated with a variety of cancers . 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4 .
Safety And Hazards
Orientations Futures
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . The overexpression of p21-activated kinase 4 (PAK4) is associated with a variety of cancers . Therefore, the development of new pyrimidines as anti-inflammatory agents is a potential future direction .
Propriétés
IUPAC Name |
4-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIAHMVNMONKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research highlights amide derivatives incorporating the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine moiety as potent RAF kinase inhibitors. Could you elaborate on how these compounds interact with RAF kinases and their subsequent downstream effects?
A1: The research paper specifically focuses on the chemical synthesis and structure-activity relationship of these novel amide derivatives. [] While it states that these compounds exhibit inhibitory activity against RAF kinases, it does not delve into the detailed molecular mechanism of action or specific downstream effects. Further research would be needed to elucidate these aspects, including binding site analysis, conformational changes upon binding, and influence on downstream signaling pathways such as the MAPK pathway.
Q2: The abstract mentions several amide derivatives containing 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. What is the significance of modifying the substituents around this core structure in terms of structure-activity relationships?
A2: The research emphasizes the exploration of various substituents (X, Y, R1, R2, R5) attached to the core 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. [] This systematic modification is crucial for understanding the structure-activity relationship. By altering these substituents, researchers can probe their impact on the compound's binding affinity to RAF kinases, cellular potency, and pharmacokinetic properties. This information is vital for optimizing lead compounds towards potential therapeutic candidates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

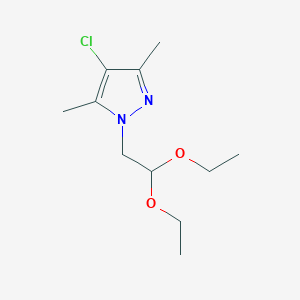
acetic acid](/img/structure/B1393714.png)
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)
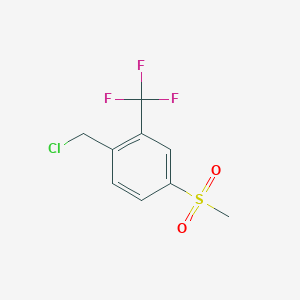
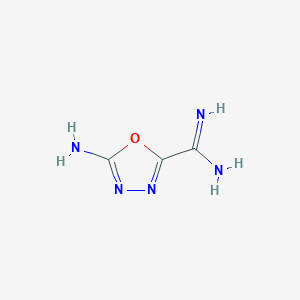


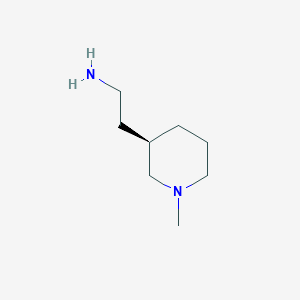
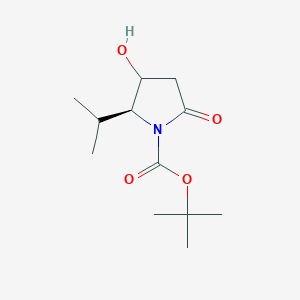
![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)

